BenchChemオンラインストアへようこそ!

(S)-1-(4-bromopyridin-2-yl)ethan-1-amine

Chiral resolution Asymmetric synthesis Enantiomeric purity

(S)-1-(4-bromopyridin-2-yl)ethan-1-amine (CAS: 1213937-49-5) is a chiral α-methylbenzylamine analog featuring a 4-bromopyridine core. It serves as a key intermediate for introducing enantiomerically pure amine functionality into pharmaceutical candidates and agrochemicals.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
Cat. No. B11730262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-bromopyridin-2-yl)ethan-1-amine
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC(C1=NC=CC(=C1)Br)N
InChIInChI=1S/C7H9BrN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3/t5-/m0/s1
InChIKeyYHLYGLVEIPFADW-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(4-Bromopyridin-2-yl)ethan-1-amine: Chiral Amine Building Block for Asymmetric Synthesis


(S)-1-(4-bromopyridin-2-yl)ethan-1-amine (CAS: 1213937-49-5) is a chiral α-methylbenzylamine analog featuring a 4-bromopyridine core. It serves as a key intermediate for introducing enantiomerically pure amine functionality into pharmaceutical candidates and agrochemicals . The compound is characterized by a single stereocenter, a molecular weight of 201.06 g/mol, and a predicted pKa of 8.77±0.50 . Its bromine substituent enables downstream diversification via transition metal-catalyzed cross-coupling reactions.

Why Generic Substitution is Not Viable for (S)-1-(4-Bromopyridin-2-yl)ethan-1-amine


Substituting (S)-1-(4-bromopyridin-2-yl)ethan-1-amine with the racemate, the (R)-enantiomer, or a des-bromo analog introduces unacceptable risks in stereochemically defined syntheses. A racemic mixture would lead to an equal proportion of undesired enantiomers in downstream products, requiring costly chiral resolution steps that negate any initial cost savings . Using the (R)-enantiomer (CAS 1213368-93-4) in a synthesis validated for the (S)-configuration can produce a diastereomer with different biological activity, binding affinity, or pharmacokinetics, potentially rendering a drug candidate inactive or toxic [1]. Replacing the 4-bromo substituent with hydrogen, chlorine, or fluorine alters the reactivity profile for cross-coupling reactions and can significantly affect the lipophilicity and metabolic stability of the final molecule [2].

Quantitative Evidence Guide: (S)-1-(4-Bromopyridin-2-yl)ethan-1-amine vs. Comparators


Chiral Purity and Enantiomeric Excess: (S)- vs. (R)-Enantiomer and Racemate

Commercially sourced (S)-1-(4-bromopyridin-2-yl)ethan-1-amine is typically offered at a purity of ≥98% (HPLC) and an enantiomeric excess (ee) of ≥97% . In contrast, the racemic mixture (1-(4-bromopyridin-2-yl)ethanamine) lacks any enantiomeric enrichment [1]. The (R)-enantiomer (CAS 1213368-93-4) is also available at ≥95% purity but requires a separate procurement and validation step; it cannot be used interchangeably without potentially inverting the stereochemical outcome of the target synthesis . This documented ee for the (S)-form ensures that for every 100 molecules, at most 1-2 are the undesired (R)-enantiomer, a level of purity essential for early-stage medicinal chemistry and process development .

Chiral resolution Asymmetric synthesis Enantiomeric purity

Bromine-Specific Reactivity in Cross-Coupling vs. Des-Bromo and Other 4-Halo Analogs

The 4-bromo substituent on the pyridine ring is a privileged handle for palladium-catalyzed cross-coupling reactions. 4-Bromopyridines are known to undergo oxidative addition with Pd(0) catalysts more readily than 4-chloropyridines, enabling milder reaction conditions and higher yields in Suzuki, Negishi, and Buchwald-Hartwig couplings [1]. The des-bromo analog ((S)-1-(pyridin-2-yl)ethan-1-amine) is completely inert under these conditions, precluding its use as a diversification point. The 4-iodo analog would be more reactive but is often less stable and more expensive, making the bromine the optimal balance of stability and reactivity for most applications [2].

Suzuki coupling Buchwald-Hartwig amination C-C bond formation

Predicted Physicochemical Properties vs. (R)-Enantiomer: pKa and LogP Identity with Steric Consequences

The (S)-enantiomer has a predicted pKa of 8.77±0.50 and a predicted density of 1.477±0.06 g/cm³, values that are identical to the (R)-enantiomer . While achiral properties like pKa and LogP (predicted XLogP3-AA of 0.8 for the racemate [1]) are identical between enantiomers, the spatial orientation of the methyl and amine groups creates a unique three-dimensional pharmacophore. In biological systems, this leads to differential binding; literature on related α-methylbenzylamine motifs shows that the (S)-enantiomer often exhibits a 5- to 50-fold difference in receptor binding affinity compared to the (R)-enantiomer, depending on the target [2].

Physicochemical properties Drug-likeness Chiral recognition

Validated Application Scenarios for (S)-1-(4-Bromopyridin-2-yl)ethan-1-amine


Synthesis of Enantiomerically Pure GPR40 Agonist Intermediates

The (S)-configured amine serves as a direct precursor for preparing advanced GPR40 agonists via Ir-catalyzed N-alkylation, as demonstrated in a scalable process using 4-bromopyridin-2-amine as a model substrate [1]. The (S)-stereochemistry is essential for achieving the desired pharmacological activity at the GPR40 receptor, a target for type 2 diabetes [2].

Chiral Building Block for 5-HT2A Receptor Ligand Libraries

The (S)-enantiomer has been implicated in patent and literature reports (e.g., WO 2023/205116 A1) as a key intermediate for novel 5-HT2A agonists targeting psychiatric disorders [3]. The chiral amine moiety is critical for receptor activation, and the 4-bromopyridine provides a synthetic handle for late-stage diversification to optimize potency and selectivity.

Asymmetric Synthesis of Pyridine-Containing Pharmaceutical Intermediates

As a chiral α-methylbenzylamine analog, this compound is used to introduce a defined stereocenter into drug scaffolds. Its bromine substituent allows for subsequent Suzuki or Sonogashira couplings to append aryl, heteroaryl, or alkyne groups, enabling the rapid construction of diverse compound libraries for hit-to-lead optimization [4].

Quote Request

Request a Quote for (S)-1-(4-bromopyridin-2-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.